molecular formula C8H5F2NO5 B1413013 3,5-Difluoro-2-nitromandelic acid CAS No. 1806389-02-5

3,5-Difluoro-2-nitromandelic acid

Cat. No.: B1413013
CAS No.: 1806389-02-5
M. Wt: 233.13 g/mol
InChI Key: IKJBMPBRMDCKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-2-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid backbone. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluoro-2-nitromandelic acid can be synthesized through a multi-step process starting from 3,5-difluorobenzoic acid. The general synthetic route involves the nitration of 3,5-difluorobenzoic acid to introduce the nitro group, followed by a series of reactions to convert the intermediate into the desired mandelic acid derivative. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent purification processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-nitromandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while oxidation can produce quinones .

Scientific Research Applications

3,5-Difluoro-2-nitromandelic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-difluoro-2-nitromandelic acid exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms and the nitro group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include oxidative stress responses and modulation of enzyme activity .

Comparison with Similar Compounds

    3,5-Difluoromandelic Acid: Similar in structure but lacks the nitro group.

    2-Nitromandelic Acid: Contains a nitro group but lacks fluorine atoms.

    3,5-Difluoro-4-nitrobenzoic Acid: Similar functional groups but different backbone structure.

Uniqueness: 3,5-Difluoro-2-nitromandelic acid is unique due to the combination of fluorine atoms and a nitro group on the mandelic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3,5-difluoro-2-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-3-1-4(7(12)8(13)14)6(11(15)16)5(10)2-3/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJBMPBRMDCKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-2-nitromandelic acid
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-2-nitromandelic acid
Reactant of Route 3
Reactant of Route 3
3,5-Difluoro-2-nitromandelic acid
Reactant of Route 4
3,5-Difluoro-2-nitromandelic acid
Reactant of Route 5
3,5-Difluoro-2-nitromandelic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Difluoro-2-nitromandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.